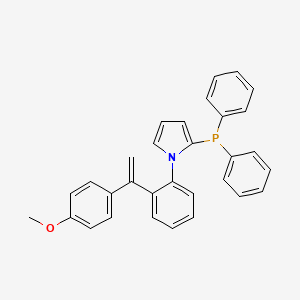
(4-Fluoro-3-i-butyloxyphenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a fluorine atom and an iso-butyloxy group attached to a phenyl ring, enhancing its reactivity and specificity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 4-fluoro-3-iso-butyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can replace halogens in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions like Suzuki-Miyaura and Negishi coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones
Halogenated Aromatics: Bromobenzene, chlorobenzene
Catalysts: Palladium or nickel catalysts for coupling reactions
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Aromatic Compounds: From substitution reactions
Biaryl Compounds: From coupling reactions
科学研究应用
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is used in various scientific research applications:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Modification of biomolecules for studying biological pathways.
Medicine: Development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is crucial in organic synthesis. The molecular targets include carbonyl compounds, halogenated aromatics, and other electrophiles.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Lacks the fluorine and iso-butyloxy groups, making it less specific.
4-Fluorophenylmagnesium Bromide: Lacks the iso-butyloxy group, affecting its reactivity.
3-Iso-butyloxyphenylmagnesium Bromide: Lacks the fluorine atom, altering its electronic properties.
Uniqueness
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine and iso-butyloxy groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for forming complex molecules with high precision.
属性
分子式 |
C10H12BrFMgO |
|---|---|
分子量 |
271.41 g/mol |
IUPAC 名称 |
magnesium;1-fluoro-2-(2-methylpropoxy)benzene-4-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
WEISNMMXUQLAGO-UHFFFAOYSA-M |
规范 SMILES |
CC(C)COC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


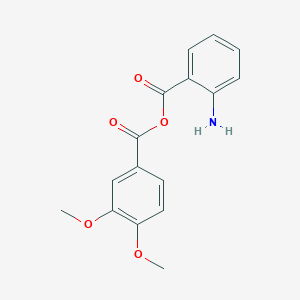
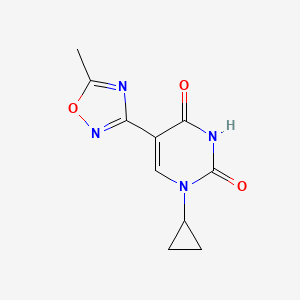


![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
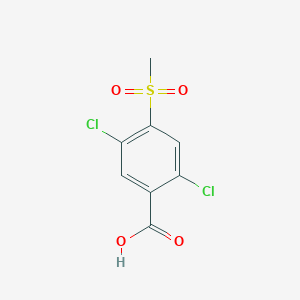

![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)


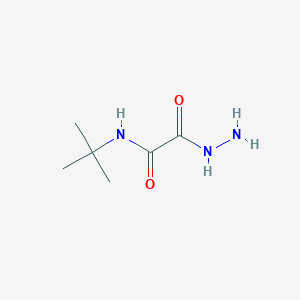
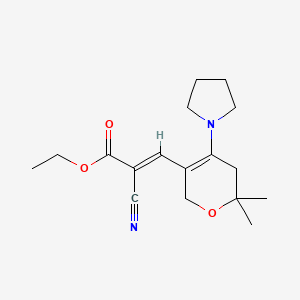
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
